molecular formula C21H18ClN3O2S B2419347 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-00-6

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2419347
CAS No.: 683258-00-6
M. Wt: 411.9
InChI Key: MAMOMLJMJCSORU-RVDMUPIBSA-N
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Description

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3O2S and its molecular weight is 411.9. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-bearing molecule with potential biological activity, particularly in the field of cancer research. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Molecular Structure

The compound's structure can be broken down as follows:

  • Acrylonitrile Backbone : Provides a reactive double bond and a nitrile group.
  • Thiazole Ring : Contributes to the compound's biological activity.
  • Chloro and Methoxy Substituents : Influence the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies include:

  • The presence of electron-withdrawing groups (e.g., chloro and methoxy) enhances anticancer activity.
  • Substituents on the phenyl rings significantly affect binding affinity to target proteins involved in cell proliferation and survival .

Mutagenicity and Safety Profile

While evaluating new compounds for therapeutic use, assessing their mutagenic potential is crucial. The compound has undergone mutagenicity testing:

  • The Ames test results indicate that the compound shows a strong positive response, suggesting potential mutagenic effects under certain conditions . Further studies are necessary to evaluate its safety profile comprehensively.

Table 1: Summary of Biological Activity

Activity TypeCell Line TestedIC50 (µM)Reference
CytotoxicityA-431 (skin cancer)<10
CytotoxicityJurkat (leukemia)<15
Apoptosis InductionVarious Cancer LinesN/A

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Chloro SubstitutionIncreases potency
Methoxy GroupsEnhances solubility and bioavailability
Thiazole Ring PresenceEssential for anticancer activity

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(22)9-17(13)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMOMLJMJCSORU-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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